trans Resveratrol-13C6 3-Sulfate Sodium Salt

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Trans Resveratrol-13C6 3-Sulfate Sodium Salt is a labelled metabolite of trans Resveratrol . It is used in pharmaceutical toxicology as a certified reference material for highly accurate and reliable data analysis .

Molecular Structure Analysis

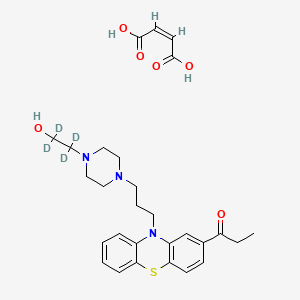

The molecular formula of trans Resveratrol-13C6 3-Sulfate Sodium Salt is C8 [13C]6H11NaO6S . The exact molecular structure is not provided in the search results.Physical And Chemical Properties Analysis

The molecular weight of trans Resveratrol-13C6 3-Sulfate Sodium Salt is 336.24 . Other specific physical and chemical properties are not provided in the search results.Applications De Recherche Scientifique

Antitumor Activity

Resveratrol and its sulfated metabolites have been evaluated for their anticancer activities, particularly against breast cancer cell lines. While resveratrol itself has pronounced anticancer properties, its sulfated metabolites, including variants similar to trans Resveratrol-13C6 3-Sulfate Sodium Salt, were found to be less potent in cytotoxic assays against cancer cell lines. However, these metabolites still retain some level of activity, suggesting potential antitumor applications (Miksits et al., 2009).

Bioavailability and Tissue Distribution

The distribution and bioavailability of resveratrol, including sulfated forms, have been a subject of study to understand its therapeutic potential better. Research on mice has shown that orally administered resveratrol is bioavailable and can penetrate tissues like the liver and kidney, suggesting that sulfated derivatives may also share similar distribution patterns, potentially affecting various organs and contributing to systemic health benefits (Vitrac et al., 2003).

Metabolism in Humans and Animals

The metabolism of resveratrol has been studied extensively in humans, rats, and mice, revealing that it is rapidly metabolized to various conjugates, including sulfated forms. Such studies are crucial for understanding how resveratrol and its derivatives, like trans Resveratrol-13C6 3-Sulfate Sodium Salt, are processed in the body and how they might exert their biological effects (Yu et al., 2002).

Cytochrome P450 Isozyme Interaction

Investigations into the interaction of resveratrol and its sulfated forms with human cytochrome P450 isozymes have shown that while resveratrol can inhibit certain isozymes, its major metabolites, including sulfated derivatives, do not exhibit this inhibitory activity. This indicates that while resveratrol might influence drug metabolism, its sulfated forms might have a different interaction profile, which is relevant for understanding potential drug-nutraceutical interactions (Yu et al., 2003).

Toxicokinetics and Safety

The toxicokinetics and safety profile of resveratrol and its metabolites have been assessed to inform their therapeutic use. Studies in animal models have shown that resveratrol is rapidly metabolized and its conjugates, including sulfated forms, are the predominant species in circulation, with a favorable safety profile at high doses, suggesting that derivatives like trans Resveratrol-13C6 3-Sulfate Sodium Salt could also be safe for research and therapeutic applications (Mutlu et al., 2020).

Mécanisme D'action

While the specific mechanism of action for trans Resveratrol-13C6 3-Sulfate Sodium Salt is not detailed in the search results, resveratrol, the parent compound, has been reported to exhibit anti-obesity mechanisms of action . It also has anti-inflammatory properties and affects various metabolic pathways .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway of trans Resveratrol-13C6 3-Sulfate Sodium Salt involves the sulfation of trans Resveratrol-13C6 with sulfur trioxide-trimethylamine complex followed by the formation of the sodium salt.", "Starting Materials": [ "trans Resveratrol-13C6", "Sulfur trioxide-trimethylamine complex", "Sodium hydroxide", "Methanol", "Acetone" ], "Reaction": [ "Dissolve trans Resveratrol-13C6 in methanol.", "Add sulfur trioxide-trimethylamine complex dropwise to the solution with stirring.", "Heat the reaction mixture at 50°C for 2 hours.", "Quench the reaction by adding ice-cold water and neutralize with sodium hydroxide.", "Extract the product with acetone and dry under vacuum.", "Dissolve the product in water and add sodium hydroxide to form the sodium salt.", "Crystallize the product and dry under vacuum." ] } | |

Numéro CAS |

1331643-34-5 |

Nom du produit |

trans Resveratrol-13C6 3-Sulfate Sodium Salt |

Formule moléculaire |

C14H11NaO6S |

Poids moléculaire |

336.24 |

Nom IUPAC |

sodium;4-[(E)-2-(3-hydroxy-5-sulfooxyphenyl)ethenyl]phenolate |

InChI |

InChI=1S/C14H12O6S.Na/c15-12-5-3-10(4-6-12)1-2-11-7-13(16)9-14(8-11)20-21(17,18)19;/h1-9,15-16H,(H,17,18,19);/q;+1/p-1/b2-1+;/i3+1,4+1,5+1,6+1,10+1,12+1; |

Clé InChI |

OWGXRCOCVOPKAM-GTOWSVCZSA-M |

SMILES |

C1=CC(=CC=C1C=CC2=CC(=CC(=C2)OS(=O)(=O)O)O)[O-].[Na+] |

Synonymes |

5-[(1E)-2-(4-Hydroxyphenyl)ethenyl]-1,3-benzenediol-13C6 1-(Hydrogen Sulfate) Monosodium Salt; |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2R,3As,7aR)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid](/img/structure/B590183.png)